
(3R)-3-Amino-3-(2-methylcyclohexyl)propanamide
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Overview
Description
(3R)-3-Amino-3-(2-methylcyclohexyl)propanamide is an organic compound characterized by the presence of an amino group and a cyclohexyl ring substituted with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3R)-3-Amino-3-(2-methylcyclohexyl)propanamide typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2-methylcyclohexanone.
Amination: The 2-methylcyclohexanone undergoes reductive amination with an appropriate amine source, such as ammonia or an amine derivative, in the presence of a reducing agent like sodium cyanoborohydride.
Formation of Propanamide: The resulting amine is then reacted with acryloyl chloride to form the desired this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The amino group in this compound can participate in nucleophilic substitution reactions with electrophiles, forming various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Oxo derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted amine derivatives.
Scientific Research Applications
(3R)-3-Amino-3-(2-methylcyclohexyl)propanamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3R)-3-Amino-3-(2-methylcyclohexyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds and electrostatic interactions with these targets, modulating their activity and leading to various biological effects. The cyclohexyl ring provides structural rigidity and hydrophobic interactions, enhancing the compound’s binding affinity.
Comparison with Similar Compounds
(3R)-3-Amino-3-cyclohexylpropanamide: Lacks the methyl group on the cyclohexyl ring.
(3R)-3-Amino-3-(2-ethylcyclohexyl)propanamide: Contains an ethyl group instead of a methyl group on the cyclohexyl ring.
(3R)-3-Amino-3-(2-methylcyclopentyl)propanamide: Features a cyclopentyl ring instead of a cyclohexyl ring.
Uniqueness: (3R)-3-Amino-3-(2-methylcyclohexyl)propanamide is unique due to the presence of the methyl group on the cyclohexyl ring, which can influence its steric and electronic properties, potentially leading to different reactivity and biological activity compared to its analogs.
Biological Activity
(3R)-3-Amino-3-(2-methylcyclohexyl)propanamide, a compound with significant structural features, has garnered attention in recent research due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and implications for therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the presence of an amino group and a propanamide functional group attached to a cyclohexyl moiety. Its molecular formula is C11H19N2O, with a molar mass of approximately 197.28 g/mol. The structural configuration contributes to its biological activity and interaction with various receptors.
Research indicates that this compound may interact with several receptor systems, particularly G protein-coupled receptors (GPCRs). GPCRs play crucial roles in signal transduction and are common therapeutic targets. The compound's ability to modulate these receptors can lead to various physiological effects.
Potential Interactions
- Gastrin-Releasing Peptide Receptors : Studies have shown that compounds structurally related to this compound can act as agonists or antagonists for gastrin-releasing peptide receptors, influencing intracellular calcium mobilization in neutrophils .
- TRPM8 Channels : There is evidence suggesting that similar compounds can activate TRPM8 channels, which are involved in sensory perception and thermoregulation. Activation of these channels can lead to increased intracellular calcium levels, contributing to various biological responses .
Biological Activity and Efficacy
The biological activity of this compound has been evaluated through various assays:
- Antiproliferative Effects : Preliminary studies indicate that derivatives of this compound exhibit antiproliferative activity against certain cancer cell lines. For instance, modifications in the structure can enhance or diminish this activity, highlighting the importance of stereochemistry .
- Neurotransmitter Receptor Interactions : Investigations into its binding affinity with neurotransmitter receptors have shown potential implications for treating neurological disorders. The compound's interactions may modulate neurotransmission pathways, offering therapeutic avenues for conditions such as anxiety or depression.
Case Studies and Research Findings
Recent studies have focused on the synthesis and biological evaluation of this compound derivatives:
Properties
Molecular Formula |
C10H20N2O |
---|---|
Molecular Weight |
184.28 g/mol |
IUPAC Name |
(3R)-3-amino-3-(2-methylcyclohexyl)propanamide |
InChI |
InChI=1S/C10H20N2O/c1-7-4-2-3-5-8(7)9(11)6-10(12)13/h7-9H,2-6,11H2,1H3,(H2,12,13)/t7?,8?,9-/m1/s1 |
InChI Key |
WIKVPSMLKFTOLP-AMDVSUOASA-N |
Isomeric SMILES |
CC1CCCCC1[C@@H](CC(=O)N)N |
Canonical SMILES |
CC1CCCCC1C(CC(=O)N)N |
Origin of Product |
United States |
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